N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O4S/c21-13-7-5-12(6-8-13)17-24-20-26(25-17)14(11-32-20)9-10-22-18(28)19(29)23-15-3-1-2-4-16(15)27(30)31/h1-8,11H,9-10H2,(H,22,28)(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQOABYXGRNCPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, have been reported to have significant anti-inflammatory and analgesic activities. These activities are often mediated through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.
Mode of Action
The mode of action of this compound is likely related to its interaction with COX enzymes. Non-steroidal anti-inflammatory drugs (NSAIDs), which include many compounds with similar structures, exert their effects primarily through the inhibition of COX enzymes. These enzymes are responsible for the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Biological Activity
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies highlighting its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazolo[3,2-b][1,2,4]triazole ring and an oxalamide functional group. Its molecular formula is , with a molecular weight of 457.91 g/mol. The presence of multiple nitrogen atoms in its structure categorizes it as a heterocyclic organic compound with significant potential for biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:
- Inhibition of Cyclooxygenase Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which play a crucial role in the arachidonic acid pathway associated with inflammation and pain modulation.
- Antifungal Activity : The 1,2,4-triazole core present in the compound is recognized for its broad antifungal properties. Triazole derivatives have been effective against various fungal strains due to their ability to disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis .
Biological Activity Data
Research has demonstrated diverse biological activities associated with compounds similar to this compound. Below is a summary table of findings from various studies:
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal activity of triazole derivatives including this compound against clinical isolates of Candida species. The compound demonstrated significant antifungal activity with MIC values ranging from 0.5 to 8 µg/mL, indicating its potential as an effective antifungal agent .
- Anti-inflammatory Effects : In a model assessing the anti-inflammatory properties of various oxalamide derivatives, this compound exhibited a notable ability to inhibit COX enzymes in vitro. The results suggested that it could potentially serve as a non-steroidal anti-inflammatory drug (NSAID), providing pain relief without the side effects commonly associated with traditional NSAIDs.
- Anticancer Potential : In vitro studies on cancer cell lines revealed that the compound induced significant apoptosis through mitochondrial pathways. The results indicated that it could be developed further as an anticancer therapeutic agent due to its ability to selectively target cancer cells while sparing normal cells .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolidin-4-one derivatives (related to the compound ) as anticancer agents. These derivatives have demonstrated significant cytotoxic effects against various cancer cell lines through mechanisms such as enzyme inhibition and disruption of cell proliferation pathways. For instance, compounds with similar scaffolds have been reported to inhibit multi-tyrosine kinases which are crucial in cancer progression .
Antifungal Properties
The 1,2,4-triazole core present in this compound is recognized for its antifungal activity. Research indicates that derivatives of 1,2,4-triazole exhibit broad-spectrum antifungal properties by targeting essential fungal enzymes. This suggests that N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-nitrophenyl)oxalamide may also possess similar capabilities .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may interact with specific molecular targets related to inflammation pathways. The potential to modulate inflammatory responses could make it a candidate for developing anti-inflammatory therapies.
Case Study 1: Anticancer Activity
A study focusing on thiazolidin-4-one derivatives found that certain compounds exhibited potent inhibitory activity against tyrosine kinases involved in tumor growth. For example, a derivative demonstrated an IC50 value of 0.021 µmol/L against c-Met kinase in lung carcinoma cell lines .
Case Study 2: Antifungal Efficacy
Research on 1,2,4-triazole derivatives indicated that these compounds could effectively inhibit fungal growth by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This highlights the potential application of this compound in antifungal drug development .
Comparison with Similar Compounds
Structural and Molecular Comparison with Analogous Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs from the evidence:
*Inferred based on structural similarity to analogs.
Electronic and Steric Influences
- Nitro Groups (Target vs. However, the para position allows stronger resonance-driven electron withdrawal, which might enhance reactivity in electrophilic interactions.
- Methoxy vs. Nitro : The 3,4-dimethoxyphenyl analog () replaces nitro with electron-donating methoxy groups, likely increasing solubility but reducing electrophilicity. This trade-off could influence binding affinity in biological targets.
- Chloro and Methyl Groups : Chloro substituents () enhance electronegativity and may improve metabolic stability, while methyl groups () contribute to lipophilicity without significant electronic effects.
Molecular Weight and Lipophilicity
- The target compound’s inferred molecular weight (~503.9) exceeds most analogs, primarily due to the nitro group’s mass. Higher molecular weight may impact bioavailability, though this is counterbalanced by the nitro group’s polarity.
- Lipophilicity trends: Chloro and alkyl substituents (e.g., –5) increase logP values, whereas nitro and methoxy groups (–2) reduce hydrophobicity.
Research Implications and Gaps
While direct data on the target compound are unavailable, structural comparisons highlight critical design considerations:
- Ortho-Nitro Specificity : The 2-nitrophenyl group’s steric effects may confer unique selectivity in enzyme inhibition compared to para-substituted analogs .
- Synthetic Feasibility : The absence of reported melting points or densities (e.g., –5) underscores the need for further experimental characterization.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step protocols, typically starting with the preparation of the thiazolo-triazole core via cyclization of thiourea derivatives with α-halo ketones. Subsequent functionalization includes:
- Condensation of the thiazolo-triazole intermediate with ethylenediamine derivatives to introduce the ethyl linker.
- Oxalamide formation via coupling of the amine-terminated intermediate with 2-nitrobenzoyl chloride under anhydrous conditions . Key reaction parameters:
- Temperature : 60–80°C for cyclization steps; room temperature for amide coupling.
- Solvents : DMF or THF for polar intermediates; dichloromethane for coupling reactions.
- Catalysts : Triethylamine or DMAP to activate acyl chloride intermediates . Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. Which spectroscopic and analytical methods are essential for structural validation?
A combination of techniques is required:
- NMR :
- ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl/nitrophenyl groups) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the thiazolo-triazole region .
- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 479–500 range) .
- IR spectroscopy to confirm amide C=O stretches (~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- Elemental analysis for C, H, N, S content (±0.3% tolerance) .
Q. What structural features influence its physicochemical properties?
- Lipophilicity : Enhanced by the 4-chlorophenyl and 2-nitrophenyl groups, critical for membrane permeability (logP ~3.5 predicted) .
- Thermal stability : Decomposition onset at ~220°C (via TGA), attributed to the oxalamide backbone .
- Solubility : Poor aqueous solubility (<0.1 mg/mL); DMSO or DMF recommended for biological assays .
Advanced Research Questions
Q. How can reaction yields be optimized for scale-up synthesis?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., solvent ratio, catalyst loading). For example, optimize the cyclization step by varying DMF/H₂O ratios (80:20 → 95:5) to improve yield from 45% to 72% .
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis of acyl chloride intermediates) by precise control of residence time and temperature .
- In-line analytics : Implement HPLC or FTIR monitoring to detect intermediates and adjust conditions dynamically .
Q. How to resolve contradictions in reported biological activity data?
- Standardized assays : Re-evaluate antimicrobial activity using CLSI/MIC guidelines (e.g., S. aureus ATCC 25923) to minimize variability in inoculum size or media .
- Comparative SAR tables :
| Substituent | Antifungal IC₅₀ (µM) | Anticancer GI₅₀ (µM) |
|---|---|---|
| 4-Cl, 2-NO₂ | 12.3 ± 1.2 | 8.7 ± 0.9 |
| 4-F, 3-CH₃ | 18.9 ± 2.1 | 15.4 ± 1.5 |
| Data from refocused screening under identical conditions . |
- Metabolic stability studies : Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition) to explain discrepancies in in vivo efficacy .
Q. What strategies are effective for studying structure-activity relationships (SAR)?
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., replacing 2-nitrophenyl with 3-fluoro-4-methylphenyl) to isolate pharmacophore contributions .
- Computational docking : Use AutoDock Vina to model interactions with proposed targets (e.g., bacterial dihydrofolate reductase; ΔG ~-9.2 kcal/mol) .
- Proteomics : Perform pull-down assays with biotinylated derivatives to identify binding partners in bacterial lysates .
Q. How to address thermal degradation during formulation?
- Excipient screening : Co-processing with hydroxypropyl-β-cyclodextrin (HP-β-CD) improves thermal stability (TGA shows degradation onset increased to 245°C) .
- Lyophilization : Freeze-drying in trehalose/sucrose matrices reduces hydrolysis of the oxalamide bond .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
